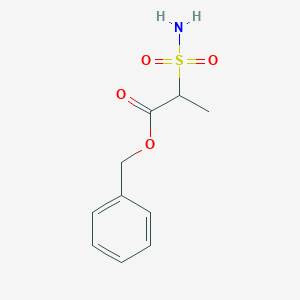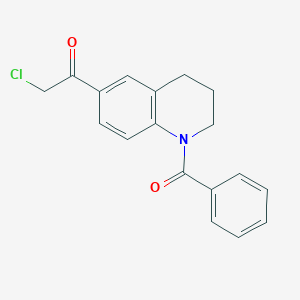
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one, also known as 6-chloro-1-(benzoyl)-1,2,3,4-tetrahydroquinoline (6-Cl-THQ), is a chlorinated quinoline derivative. It is a versatile building block for the synthesis of a wide range of biologically active compounds. 6-Cl-THQ is an important synthetic intermediate for the preparation of pharmaceuticals and other small molecules. It has been used in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents.
科学的研究の応用
Anticancer Applications
The tetrahydroisoquinoline moiety, a core structure similar to that of the compound , is found in molecules with significant biological activities, including anticancer properties. For instance, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents has been extensively studied. These compounds have shown potent cytotoxicity against various cancer cell lines, including breast cancer lines MCF-7, MDA-MB-231, and Ishikawa, with some derivatives demonstrating IC50 values as low as 0.23 µg/mL (Redda, Gangapuram, Ardley, 2010).
Gene Expression Regulation
Another area of research is the exploration of cis-1-benzoyl-1,2,3,4-tetrahydroquinoline ligands for controlling gene expression in ecdysone responsive systems. A library of these compounds was prepared and assayed for their ability to cause expression of a reporter gene downstream of an ecdysone response element in a mammalian cell line. The study found that compounds with small lipophilic substituents at certain positions were the most potent, indicating their potential in gene regulation applications (Smith, Cavanaugh, Friz, Thompson, Saggers, Michelotti, García, Tice, 2003).
Synthesis and Chemical Transformations
Research also delves into the synthesis methodologies and chemical transformations of related compounds, highlighting their versatility and potential in creating pharmacologically active derivatives. For example, the novel formation of 1,2,3,4-tetrahydroquinoline derivatives through reactions involving benzoyl peroxide and NN-disubstituted aromatic amines offers a convenient method for synthesizing quinoline derivatives with potential therapeutic values (Roy, Swan, 1969).
Additionally, the oxidation of 1-benzyldihydroisoquinolines or 1-benzyltetrahydroisoquinolines with dioxygen to 1-benzoylisoquinolines demonstrates an environmentally benign methodology for synthesizing these compounds from simpler precursors, further highlighting the research interest in their chemical properties and synthesis routes (Gan, Lu, Huang, Ni, Xu, Yao, Wu, 2011).
特性
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-12-17(21)15-8-9-16-14(11-15)7-4-10-20(16)18(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCRYVUYKHLUBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCl)N(C1)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

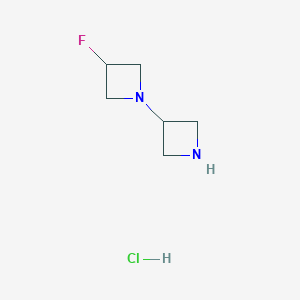

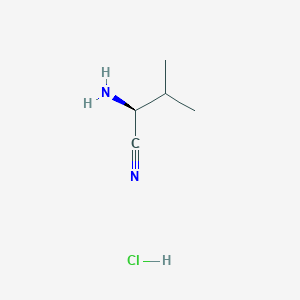

![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)
![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)
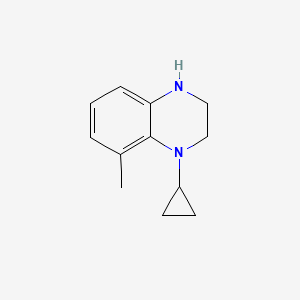
![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)
![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)
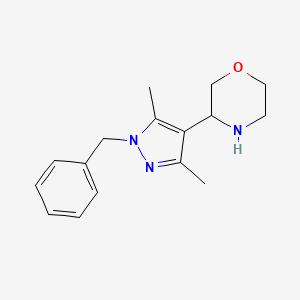
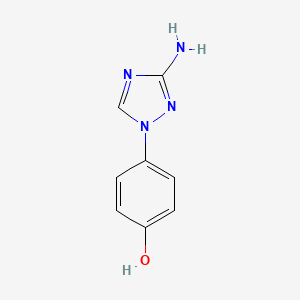
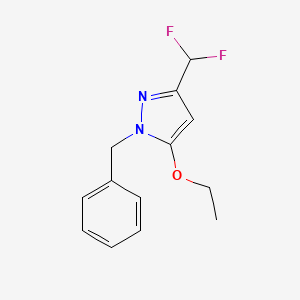
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1378724.png)
